molecular formula C21H19NO4 B612923 Z-Ala-Beta-Naphthyl ester CAS No. 60894-49-7

Z-Ala-Beta-Naphthyl ester

Cat. No.: B612923
CAS No.: 60894-49-7
M. Wt: 349.39
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Ala-Beta-Naphthyl ester is typically synthesized through esterification reactions. Another method involves the reaction of a carboxylate ion with a primary alkyl halide through an S_N2 reaction . The specific conditions for these reactions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Z-Ala-Beta-Naphthyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid and alcohol.

    Oxidation: Forms various oxidized derivatives depending on the specific oxidizing agent and conditions.

    Substitution: Results in the formation of new ester derivatives or other substituted products.

Scientific Research Applications

Z-Ala-Beta-Naphthyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a substrate in enzymatic assays to study protease activity.

    Biology: Employed in biochemical studies to investigate enzyme kinetics and mechanisms.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Utilized in the development of diagnostic tools and assays for detecting protease activity.

Mechanism of Action

The mechanism of action of Z-Ala-Beta-Naphthyl ester involves its interaction with proteases. The ester bond in the compound is hydrolyzed by proteases, releasing the naphthyl moiety, which can be detected using various analytical techniques. This interaction allows researchers to study the activity and specificity of different proteases.

Properties

IUPAC Name

naphthalen-2-yl (2S)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-15(22-21(24)25-14-16-7-3-2-4-8-16)20(23)26-19-12-11-17-9-5-6-10-18(17)13-19/h2-13,15H,14H2,1H3,(H,22,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRJBGYAMMSYFN-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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